2-Ethoxy-4,6-bis(hydroxymethyl)phenol
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Overview
Description
2-Ethoxy-4,6-bis(hydroxymethyl)phenol is an organic compound with the molecular formula C10H14O4 It is a phenolic compound characterized by the presence of two hydroxymethyl groups and an ethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4,6-bis(hydroxymethyl)phenol typically involves the reaction of phenol derivatives with formaldehyde under specific conditions. One common method involves the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine in toluene. This reaction yields the hydroxymethyl derivatives, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4,6-bis(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Electrophiles such as alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenolic compounds.
Scientific Research Applications
2-Ethoxy-4,6-bis(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Used in the production of polymers and resins due to its phenolic structure.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4,6-bis(hydroxymethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-(hydroxymethyl)phenol: Similar structure but with only one hydroxymethyl group.
2,6-Bis(hydroxymethyl)-p-cresol: Similar structure but with a methyl group instead of an ethoxy group.
Uniqueness
2-Ethoxy-4,6-bis(hydroxymethyl)phenol is unique due to the presence of both ethoxy and hydroxymethyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
185427-43-4 |
---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-ethoxy-4,6-bis(hydroxymethyl)phenol |
InChI |
InChI=1S/C10H14O4/c1-2-14-9-4-7(5-11)3-8(6-12)10(9)13/h3-4,11-13H,2,5-6H2,1H3 |
InChI Key |
FOZCGYBNIZXCLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CO)CO |
Origin of Product |
United States |
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